The Divergent Scaffold: A Technical Guide to 2-Amino-4-chloro-3-nitropyridine
The Divergent Scaffold: A Technical Guide to 2-Amino-4-chloro-3-nitropyridine
Topic: 2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1) Properties & Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1) is a high-value heterocyclic intermediate characterized by a "push-pull" electronic structure. It serves as a critical bifurcation point in the synthesis of fused pyridine systems. Unlike simple halopyridines, the presence of the electron-donating amino group at C2, juxtaposed with the electron-withdrawing nitro group at C3 and the electrophilic chlorine at C4, creates a unique reactivity profile.
This guide analyzes the molecule not merely as a reagent, but as a scaffold for divergent synthesis . It enables the construction of both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores—privileged structures in kinase inhibitors (e.g., inhibitors of Aurora kinases and EGFR) and antiviral agents.
Physicochemical Profile
The following data aggregates experimentally verified properties essential for handling and characterization.
| Property | Value | Context/Notes |
| CAS Number | 6980-08-1 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 173.56 g/mol | |
| Appearance | Yellow crystalline solid | Typical of nitropyridines due to |
| Melting Point | 174–176 °C | Sharp melting range indicates high crystallinity. |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents (Hexanes). |
| pKa (Calculated) | ~2.5 (Pyridine N) | The nitro group significantly reduces the basicity of the ring nitrogen. |
| Storage | -20°C, Inert Atmosphere | Hygroscopic; protect from light to prevent nitro-group degradation. |
Structural Analysis & Reactivity Mechanisms
Electronic "Push-Pull" Dynamics
The reactivity of CAS 6980-08-1 is defined by the competition between the C2-amino group and the C3-nitro group.
-
C4-Chlorine Activation (
Hotspot): The chlorine atom at C4 is highly activated for Nucleophilic Aromatic Substitution ( ). The C3-nitro group exerts a strong (mesomeric) and (inductive) effect, pulling electron density from the ring. This effect is reinforced by the ring nitrogen (N1). Consequently, C4 is significantly electron-deficient, allowing facile displacement by amines, thiols, or alkoxides, even under mild conditions. -
C2-Amino Modulation: While the C2-amino group is an electron donor (
), its influence is sterically and electronically isolated from C4 by the bulky, electron-withdrawing nitro group at C3. This ensures that the C4-Cl remains labile. -
Regioselectivity: In reactions with bidentate nucleophiles (e.g., hydrazines), the C4 position is the primary site of attack, followed by cyclization involving the C3-nitro or C2-amino groups.
Reactivity Map
The following diagram illustrates the primary synthetic pathways accessible from this scaffold.
Figure 1: Reactivity map showing the primary
Strategic Applications in Drug Discovery
The primary utility of CAS 6980-08-1 lies in its ability to access two distinct bicyclic heterocycles depending on the reaction sequence.
Route A: Synthesis of Imidazo[4,5-c]pyridines
This is the most common application. The logic is to install the R-group at C4 before closing the ring.
-
Displacement: React CAS 6980-08-1 with a primary amine (
). The amine displaces the C4-Cl. -
Cyclization: React the resulting vicinal diamine (at C3 and C4) with a carbon source (formic acid, triethyl orthoformate, or an aldehyde) to close the imidazole ring.
-
Result: A 3-deazapurine scaffold, often used to mimic adenosine in kinase inhibitors.
-
Route B: Synthesis of Imidazo[4,5-b]pyridines
This route utilizes the pre-existing C2-amino group.
-
Reduction: Reduce the C3-Nitro group first (leaving C4-Cl intact, which requires careful chemoselective reduction, e.g., using
or Fe/acid to avoid dehalogenation). -
Cyclization: Cyclize across the C2-amine and the new C3-amine.
-
Functionalization: The C4-Cl remains available for late-stage diversification.
Experimental Protocols
Protocol 1: Displacement at C4 (General Procedure)
This protocol validates the reactivity of the C4-Cl bond.
Reagents:
-
2-Amino-4-chloro-3-nitropyridine (1.0 eq)
-
Primary Amine (e.g., Morpholine, Aniline, or Alkyl amine) (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Isopropanol (IPA) or DMF
Methodology:
-
Dissolution: Dissolve 2-Amino-4-chloro-3-nitropyridine in IPA (concentration ~0.2 M).
-
Addition: Add DIPEA followed by the primary amine.
-
Reflux: Heat the mixture to 80°C (or reflux for IPA) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The yellow starting material usually shifts to a deeper orange/red upon substitution.
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold IPA/Water. If soluble, remove solvent in vacuo, resuspend in EtOAc, wash with water and brine, then dry over
. -
Yield: Typical yields range from 85–95%.
Protocol 2: One-Pot Nitro Reduction & Cyclization
Optimized for generating the Imidazo[4,5-c]pyridine core from the product of Protocol 1.
Reagents:
-
Substituted 2,4-diamino-3-nitropyridine (Product of Protocol 1)
-
Iron Powder (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (4:1)
-
Cyclizing Agent: Triethyl Orthoformate (TEOF)
Methodology:
-
Reduction: Suspend the nitropyridine in EtOH/Water. Add Fe powder and
. Heat to 80°C with vigorous stirring for 1 hour. -
Verification: Confirm reduction of
to by LC-MS (Mass [M-30+2] or similar shift). -
Filtration: Filter hot through Celite to remove iron residues. Wash with hot ethanol.
-
Cyclization: Concentrate the filtrate. Redissolve in TEOF (excess) and catalytic p-TsOH. Reflux for 3 hours.
-
Isolation: Evaporate TEOF. Purify via column chromatography (DCM/MeOH).
Visualization of Synthetic Workflow
The following diagram details the logical flow for constructing the Imidazo[4,5-c]pyridine scaffold, highlighting the critical intermediate steps.
Figure 2: Step-by-step synthetic workflow for the conversion of CAS 6980-08-1 into bioactive imidazopyridine scaffolds.
Safety & Handling (HSE)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]
-
Handling: Use in a fume hood. The fine yellow powder can be electrostatically charged; use anti-static weighing tools.
-
Incompatibility: Strong oxidizing agents. Avoid contact with strong bases at high temperatures unless intended for reaction (exothermic decomposition risk).
References
-
Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-3-nitropyridine Product Datasheet. Retrieved from
-
Padmaja, R. D., et al. (2018).[4][5] "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega, 3(4), 4297–4305. Retrieved from
-
Krystof, V., et al. (2014). "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, 16(8), 406–414. Retrieved from
-
ChemicalBook. (2025).[6] 2-Amino-4-chloro-3-nitropyridine Properties and NMR Data. Retrieved from [6]
-
Wang, J., et al. (2012). "Facile synthesis of 5-amino- and 7-amino-6-azaoxindole derivatives." Organic Letters, 14(7), 1764–1767. (Cited for reduction protocols of nitropyridines).[2][4][5][7][8]
Sources
- 1. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 3. 2-Amino-4-chloro-3-nitropyridine - High purity | EN [georganics.sk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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